molecular formula C11H19N5 B15278744 N,N,4-trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine

N,N,4-trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B15278744
M. Wt: 221.30 g/mol
InChI Key: YDMGAIBUWWPBSS-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with piperazine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer nitrogen-oxygen bonds.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N,N,4-trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine
  • 4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide

Uniqueness

N,N,4-trimethyl-6-(piperazin-1-yl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

IUPAC Name

N,N,4-trimethyl-6-piperazin-1-ylpyrimidin-2-amine

InChI

InChI=1S/C11H19N5/c1-9-8-10(14-11(13-9)15(2)3)16-6-4-12-5-7-16/h8,12H,4-7H2,1-3H3

InChI Key

YDMGAIBUWWPBSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCNCC2

Origin of Product

United States

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